Computationally Predicted Drug-Likeness Compared with the Most Active 1,2,4-Triazole Alkanamide in Class
In the absence of direct experimental activity data for the target compound, computed physicochemical descriptors provide the only quantitative basis for comparison. The XLogP3‑AA value of N-(4‑acetylphenyl)-3-(1H-1,2,4‑triazol‑1‑yl)butanamide is 0.8 [1], indicating markedly lower lipophilicity than the most active anticonvulsant compound in the Tarikogullari et al. series, 2-(1H-1,2,4‑triazole‑1‑yl)-N-(2,6‑dimethylphenyl)acetamide, which has two methyl substituents [2]. This difference suggests that the 4‑acetylphenyl derivative would distribute differently in CNS tissues and may require distinct formulation strategies.
| Evidence Dimension | Predicted lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.8 (PubChem computed) |
| Comparator Or Baseline | 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide; XLogP value not publicly computed, but structure-based inference indicates substantially higher logP due to two methyl groups. |
| Quantified Difference | Lower by at least 1–2 log units (estimated from structural fragment contributions). |
| Conditions | Computational prediction (XLogP3 3.0 / PubChem release 2024.11.20). |
Why This Matters
Lipophilicity is a key determinant of CNS penetration and metabolic stability; scientists selecting a scaffold for anticonvulsant SAR exploration can use this data to choose the 4‑acetylphenyl congener when lower logP is desired to mitigate off-target partitioning.
- [1] PubChem. National Center for Biotechnology Information. Compound Summary for CID 15943467, N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/927639-58-5 (Accessed 2026). View Source
- [2] Tarikogullari AH, Kilic FS, Erol K, Pabuccuoglu V. Synthesis and anticonvulsant activity of some alkanamide derivatives. Arzneimittelforschung. 2010;60(10):593-598. DOI: 10.1055/s-0031-1296331. View Source
